N-(4-cyanophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3
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Overview
Description
N-(4-cyanophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a complex heterocyclic compound that belongs to the class of thienopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thienopyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of microwave-assisted reactions or novel catalysts to shorten reaction times, reduce steps, and lower costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: It can undergo substitution reactions where different substituents are introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, dimethylformamide dimethylacetal, and various primary amines . Reaction conditions often involve heating, the use of desiccants like calcium chloride, and solvents such as xylene and toluene .
Major Products
The major products formed from these reactions include thienopyrimidin-4-ones, β-keto amides, and thienopyrimidine-2,4-diones .
Scientific Research Applications
N-(4-cyanophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves the inhibition of specific enzymes and pathways. For example, it can inhibit protein kinases, which play key roles in cell signaling and cancer progression . The compound’s structural similarity to purines allows it to interact with various molecular targets, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives such as:
- Thieno[3,2-d]pyrimidine-7-carbonitriles
- Thieno[3,4-b]pyridine-7-carboxamides
Uniqueness
N-(4-cyanophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to inhibit multiple enzymes and pathways makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C18H10N4O2S |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C18H10N4O2S/c19-10-11-4-6-12(7-5-11)20-16(23)14-9-13-17(25-14)21-15-3-1-2-8-22(15)18(13)24/h1-9H,(H,20,23) |
InChI Key |
NDMISFFZAZNWMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=C(S3)C(=O)NC4=CC=C(C=C4)C#N)C(=O)N2C=C1 |
Origin of Product |
United States |
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